Mercury oxonium sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

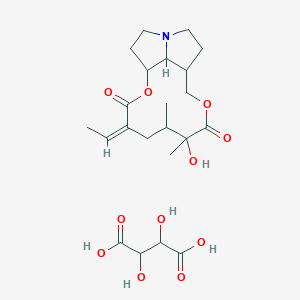

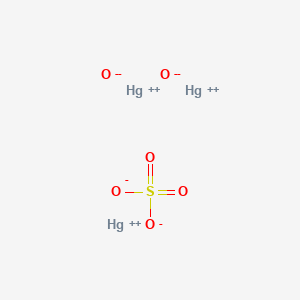

Mercury oxonium sulfate, also known as mercuric sulfate monohydrate, is a chemical compound composed of mercury, oxygen, sulfur, and water. It is a white crystalline solid that is highly toxic and can cause severe health hazards if not handled properly. This compound has been widely used in scientific research due to its unique properties and versatile applications.

Wissenschaftliche Forschungsanwendungen

Soil Remediation

Mercury oxonium sulfate plays a role in soil remediation, particularly in the thermal treatment of mercury-contaminated soil. Spectroscopic and microscopic techniques have shown that thermal treatment leads to the breakdown of mercury concentrated in soil particles. This process involves the volatilization of mercury in stages, first as elemental vaporization and then as oxide or sulfate phase at higher temperatures. Effective removal of mercury from soil can be achieved through this method, demonstrating its application in environmental cleanup (Taube et al., 2008).

Mercury Removal from Flue Gas

Innovative approaches to remove elemental mercury (Hg0) from flue gas have been explored, such as using sulfate-reducing membrane biofilm reactors (MBfR). These reactors achieve effective Hg0 removal by sulfate bio-reduction. The process involves mercury bio-oxidation coupled to sulfate bio-reduction, resulting in the formation of mercury sulfide (HgS) and humic acid bound mercury (HA-Hg), which are less bioavailable and non-toxic (Huang et al., 2019).

Mercury Adsorption Performance

Nanosized mineral sulfides, such as zinc sulfide (Nano-ZnS), have demonstrated high efficiency in the removal of elemental mercury (Hg0) from coal combustion flue gas. Studies have shown that the mercury adsorption performance of Nano-ZnS is not significantly affected by common gas components like water vapor, sulfur dioxide, and hydrogen chloride, though nitrogen oxides may inhibit mercury removal (Li et al., 2017).

Mercury Immobilization in Industrial Flue Gas

The role of sulfur trioxide (SO3) in mercury immobilization using mineral sulfide-based sorbents, like nanosized copper sulfide (Nano-CuS), has been systematically studied. The presence of SO3 significantly inhibits Hg0 removal, due to its oxidation of the sulfur species with high affinity to mercury. These insights can aid in optimizing the use of mineral sulfide sorbents for mercury immobilization in industrial flue gas (Yang et al., 2019).

Mercury Capture in Aquatic Systems

Molybdenum disulfide (MoS2) nanosheets with widened interlayer spacing have been identified as highly effective for mercury capture in aquatic systems. This is due to MoS2's unique 2D structure and sulfur-rich characteristic, enabling an extremely high mercury uptake capacity. This application is particularly relevant for environmental cleanup, including the treatment of industrial wastewater (Ai et al., 2016).

Eigenschaften

CAS-Nummer |

1312-03-4 |

|---|---|

Produktname |

Mercury oxonium sulfate |

Molekularformel |

Hg3O6S |

Molekulargewicht |

729.8 g/mol |

IUPAC-Name |

mercury(2+);oxygen(2-);sulfate |

InChI |

InChI=1S/3Hg.H2O4S.2O/c;;;1-5(2,3)4;;/h;;;(H2,1,2,3,4);;/q3*+2;;2*-2/p-2 |

InChI-Schlüssel |

SZAAFGJXWYCFPL-UHFFFAOYSA-L |

SMILES |

[O-2].[O-2].[O-]S(=O)(=O)[O-].[Hg+2].[Hg+2].[Hg+2] |

Kanonische SMILES |

[O-2].[O-2].[O-]S(=O)(=O)[O-].[Hg+2].[Hg+2].[Hg+2] |

Color/Form |

Lemon-yellow powder BRIGHT-YELLOW SCALES |

Dichte |

6.44 |

Andere CAS-Nummern |

1312-03-4 |

Physikalische Beschreibung |

Mercuric subsulfate, [solid] appears as a lemon-yellow powder or bright yellow scaly material. Very slightly soluble in water and denser than water. Hence sinks in water. Toxic by inhalation and by ingestion. |

Löslichkeit |

SOLUBILITY IN WATER @ 16 °C: 0.003 G/100 CC; SLIGHTLY SOL IN HOT WATER; INSOL IN ALCOHOL Sol in acids |

Dampfdichte |

25.2 (Air= 1) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.